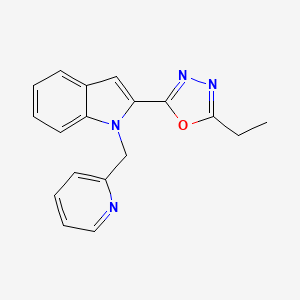

2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

2-ethyl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-2-17-20-21-18(23-17)16-11-13-7-3-4-9-15(13)22(16)12-14-8-5-6-10-19-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZCPCAKYTYSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-1H-indole-3-carboxylic acid hydrazide with pyridine-2-carboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of reduced oxadiazole derivatives.

Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Aplicaciones Científicas De Investigación

The compound has demonstrated significant biological activities, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit antimicrobial effects against various pathogens. In a study evaluating new oxadiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole . In vitro assays have shown that it can induce apoptosis in cancer cell lines such as LN229 (glioblastoma) by damaging DNA and disrupting cell cycle progression . Molecular docking studies suggest that this compound interacts with specific targets within cancer cells, modulating signaling pathways related to cell survival and proliferation.

Antidiabetic Effects

In addition to its anticancer properties, preliminary investigations have indicated that certain derivatives may lower glucose levels significantly in diabetic models, suggesting potential therapeutic applications in diabetes management .

Material Science

The unique electronic properties of oxadiazole compounds make them suitable for applications in material science. Specifically:

Organic Semiconductors

The incorporation of oxadiazole units into polymer matrices has been explored for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials benefit from improved charge transport properties and stability compared to traditional organic semiconductors .

Advanced Coatings

Oxadiazoles are also being investigated for their potential use in advanced coatings due to their chemical stability and resistance to environmental degradation.

Drug Development

Ongoing research is focused on optimizing the structure of 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole to enhance its bioactivity and reduce toxicity. Structure–activity relationship (SAR) studies are essential for identifying modifications that improve efficacy against specific diseases while minimizing side effects .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. synthesized various 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results showed that several compounds exhibited significant inhibition zones against both bacterial strains tested .

Case Study 2: Anticancer Mechanism

In a detailed investigation involving molecular docking and cytotoxic assays on glioblastoma cells, it was found that specific derivatives of the oxadiazole compound not only inhibited cell growth but also triggered apoptotic pathways through DNA damage mechanisms .

Mecanismo De Acción

The mechanism of action of 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Functional Analogues

1,3,4-Oxadiazole Thioether Derivatives ()

Compounds such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) and 5a (Table 1) exhibit fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL). Unlike the target compound, these derivatives feature thioether linkages and trifluoromethylpyrazole substituents, which enhance hydrophobic interactions with succinate dehydrogenase (SDH) enzymes. Molecular docking reveals that the carbonyl group in the oxadiazole ring is critical for binding SDH (PDB: 2FBW), a mechanism shared with the agrochemical penthiopyrad .

Indole-Based Oxadiazoles ()

Compounds like 2-((1H-indol-2-yl)methyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (3.4.16) share the indole-oxadiazole backbone but differ in substituent placement. The pyridin-3-yl group in these analogues may alter binding specificity compared to the pyridin-2-ylmethyl group in the target compound.

Multi-Heterocyclic Oxadiazoles ()

Compounds like 7c (containing two oxadiazole rings and one triazole) exhibit potent tyrosinase inhibition. The increased number of nitrogen-rich heterocycles correlates with enhanced enzyme inhibition, suggesting that the target compound’s indole-pyridine-oxadiazole system could similarly target metalloenzymes like tyrosinase or β-glucuronidase .

Antimicrobial Oxadiazoles ()

Rai et al.’s 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substitutedphenyl)-1,3,4-oxadiazoles show antibacterial activity against Staphylococcus aureus and Escherichia coli. The chloro and methoxy substituents improve membrane penetration, a feature absent in the target compound.

Activity Comparison Table

Key Findings

Substituent Effects :

- Electron-Withdrawing Groups (e.g., trifluoromethyl in 5g) enhance fungicidal activity by stabilizing ligand-enzyme interactions.

- Heteroaromatic Substituents (pyridine, indole) improve π-π stacking, as seen in tyrosinase inhibitors .

Enzyme Targets :

- The target compound’s oxadiazole carbonyl may mimic SDH-binding motifs (as in 5g), but its indole-pyridine system could favor alternative targets like β-glucuronidase .

Antimicrobial Potential: While lacking direct data, the ethyl group in the target compound may improve lipophilicity, akin to Rai et al.’s chloro/methoxy derivatives .

Actividad Biológica

2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that integrates indole, pyridine, and oxadiazole functionalities. This unique structure has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its oxadiazole ring fused with an indole and a pyridine moiety. The synthesis typically involves cyclization reactions of precursors such as 2-ethyl-1H-indole-3-carboxylic acid hydrazide with pyridine-2-carboxaldehyde under dehydrating conditions like phosphorus oxychloride.

The biological activity of 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is attributed to its interaction with various molecular targets. It appears to modulate several biochemical pathways, potentially through enzyme inhibition or receptor interaction.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance:

- Cell Line Studies : In vitro assays have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. A related study found that compounds with similar structures showed IC50 values ranging from 0.275 to 1.18 µM against HEPG2 and MCF7 cells .

- Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating caspase pathways and upregulating tumor suppressor proteins like p53 .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Ethyl-5-(pyridin-2-ylmethyl)oxadiazole | HEPG2 | 1.18 ± 0.14 | |

| 2-Ethyl derivatives | MCF7 | 0.2757357 | |

| Staurosporine (control) | HEPG2 | 4.18 ± 0.05 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

- Spectrum of Activity : Preliminary studies indicate effectiveness against a range of bacterial strains and fungi, suggesting potential applications in treating infections.

Case Studies

Several case studies have been documented regarding the biological efficacy of oxadiazole derivatives:

- Zhang et al. Study : This research synthesized a series of oxadiazoles and tested their anticancer activities using TRAP PCR-ELISA assays, revealing notable potency against multiple cancer types .

- Arafa et al. Study : This study focused on the design and synthesis of various oxadiazole derivatives, demonstrating enhanced cytotoxic effects compared to standard treatments like erlotinib .

Q & A

Q. Optimization Tips :

- Vary reaction solvents (e.g., ethanol, DMF) to improve yield .

- Use catalysts like triethylamine to enhance reaction efficiency .

How is the structural purity of this compound verified in academic research?

Basic Research Focus: Analytical Characterization

Structural validation employs spectroscopic and chromatographic methods:

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

- NMR (¹H/¹³C) : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, pyridine protons at δ 7–9 ppm) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, O percentages (e.g., deviations <0.4% indicate purity) .

- HPLC : Assesses purity (>95% for biological assays) .

Table 1 : Representative Spectral Data for Analogous Compounds

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | 1605 | - | |

| Pyridine | - | 8.2–8.5 (m, 2H) | |

| Indole NH | 3400 | 11.2 (s, 1H) |

What biological activities are associated with 1,3,4-oxadiazole derivatives, and how are they evaluated?

Basic Research Focus: Biological Screening

1,3,4-oxadiazoles exhibit diverse bioactivities:

- Antimicrobial : Tested via agar diffusion/broth dilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values ≤25 µg/mL for potent derivatives .

- Enzyme Inhibition : Evaluated against urease or glucokinase using colorimetric assays (e.g., IC₅₀ ~5–10 µM for urease inhibitors) .

- Receptor Agonism : 5-HT₁D receptor binding assays (e.g., IC₅₀ <10 nM for triazole-containing analogs) .

Q. Key Assays :

- Glucose Uptake in Hepatocytes : Measures glucokinase activation using radiolabeled 2-deoxyglucose .

- Molecular Docking : Predicts binding modes to targets like urease or 5-HT receptors .

How can structure-activity relationship (SAR) studies be designed for optimizing this compound?

Advanced Research Focus: SAR Strategy

SAR studies focus on modifying substituents to enhance potency and selectivity:

Core Modifications :

- Replace pyridin-2-ylmethyl with other heteroaryls (e.g., thiazole, triazole) to alter receptor binding .

- Vary the ethyl group at position 2 to assess steric effects .

Substituent Effects :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve antimicrobial activity .

- Bulky substituents (e.g., biphenyl) enhance metabolic stability .

Table 2 : SAR of Analogous Oxadiazole Derivatives

What computational methods are used to predict the stability and electronic properties of this compound?

Q. Advanced Research Focus: In Silico Modeling

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for oxadiazoles) to predict reactivity .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological matrices .

- ADME Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (%ABS >70%) .

Q. Key Findings :

- The oxadiazole ring’s planar structure facilitates π-π stacking with aromatic residues in target proteins .

- Substituents like pyridinylmethyl enhance metabolic stability by reducing CYP450 interactions .

How can contradictory biological data for this compound be resolved?

Advanced Research Focus: Data Conflict Analysis

Contradictions often arise from:

Purity Issues : Validate via HPLC and elemental analysis to exclude impurities .

Assay Variability : Standardize protocols (e.g., fixed glucose concentration in hepatocyte assays) .

Receptor Heterogeneity : Use isoform-specific assays (e.g., 5-HT₁D vs. 5-HT₁B receptors) .

Q. Case Study :

- A derivative showed conflicting MIC values (10 vs. 50 µg/mL) against S. aureus. Retesting under controlled pH (7.4) and temperature (37°C) resolved variability due to compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.